REACTION_SMILES
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[Br:1][c:2]1[c:3]([CH:4]=[O:5])[cH:6][cH:7][cH:8][cH:9]1.[C:17]12([CH2:18][S:19]([OH:20])(=[O:21])=[O:22])[C:23]([CH3:24])([CH3:25])[CH:26]([CH2:27][CH2:28]1)[CH2:29][C:30]2=[O:31].[CH3:32][OH:33].[CH:10]([O:11][CH3:12])([O:13][CH3:14])[O:15][CH3:16]>>[Br:1][c:2]1[c:3]([CH:10]([O:11][CH3:12])[O:13][CH3:14])[cH:6][cH:7][cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccccc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)C2CCC1(CS(=O)(=O)O)C(=O)C2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(OC)OC
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Name
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Type
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product
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Smiles
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COC(OC)c1ccccc1Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |